molecular formula C24H23N3O2S B3557940 N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide

N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide

Cat. No. B3557940
M. Wt: 417.5 g/mol
InChI Key: SCOQTJKEGUOYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of protein degradation pathways in cells. The inhibition of NAE by MLN4924 leads to the accumulation of proteins that are targeted for degradation, ultimately resulting in cell death.

Mechanism of Action

MLN4924 exerts its anti-cancer effects by inhibiting the N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide enzyme, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that is covalently attached to other proteins, a process known as neddylation. This modification plays a crucial role in regulating protein degradation pathways in cells. By inhibiting this compound, MLN4924 prevents the activation of NEDD8, leading to the accumulation of proteins that are targeted for degradation. This ultimately results in cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a broad range of biochemical and physiological effects in cells. In addition to its effects on protein degradation pathways, MLN4924 has been shown to inhibit DNA damage repair, induce cell cycle arrest, and promote apoptosis. These effects are thought to be mediated by the accumulation of specific proteins in cells, which ultimately leads to the activation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MLN4924 in lab experiments is its specificity for N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide. This allows for the selective inhibition of protein degradation pathways, which can be useful in studying the role of specific proteins in cellular processes. However, one of the limitations of MLN4924 is its toxicity, which can limit its use in certain experimental settings. In addition, the effects of MLN4924 can be context-dependent, and may vary depending on the type of cancer cell line or experimental model being used.

Future Directions

Despite the promising results obtained in preclinical models, the clinical development of MLN4924 has been slow. However, there are several ongoing clinical trials investigating the safety and efficacy of MLN4924 in patients with various types of cancer. In addition, there is growing interest in the development of combination therapies that include MLN4924, as it has been shown to enhance the efficacy of other chemotherapeutic agents. Further research is needed to fully understand the potential of MLN4924 as a therapeutic agent, and to identify the optimal clinical settings in which it can be used.

Scientific Research Applications

MLN4924 has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, MLN4924 has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical models.

properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c28-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)26-24(30)25-21-10-12-22(13-11-21)27-14-16-29-17-15-27/h1-13H,14-17H2,(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOQTJKEGUOYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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